6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one is a chemical compound with the molecular weight of 239.07 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-3-methylene-3,4-dihydroquinoxalin-2 (1H)-one . The InChI code is 1S/C9H7BrN2O/c1-5-9 (13)12-7-3-2-6 (10)4-8 (7)11-5/h2-4,11H,1H2, (H,12,13) .Physical And Chemical Properties Analysis

This compound has a melting point of 256-257 degrees Celsius . It is stored at room temperature and is a powder in its physical form .科学的研究の応用

Synthesis of New Heterocycles

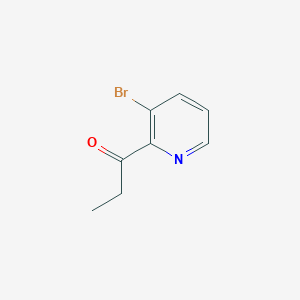

6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one can be used in the synthesis of new heterocycles . These heterocycles include pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles, and thiazoles . These compounds have potential applications in various fields, including medicinal chemistry.

Antiproliferative Agents

Compounds synthesized from 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one have shown promising antitumor activity against liver carcinoma (HEPG2-1) . For example, pyrazolo[1,5-a]pyrimidine 7c, thiazole 23g, and 1,3,4-thiadiazole 18a have shown significant antitumor activity .

Antitumor Activity

Coumarin derivatives synthesized from 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one have shown cytotoxic activity against numerous types of cancers, including malignant melanoma, leukemia, renal cell carcinoma, prostate, and breast cancer cell progression .

HIV Reverse Transcriptase Inhibitors

Quinoxaline derivatives, such as tQXN (1,2,3,4-tetraquinoxaline-2-one) and dQXN (1,2-dihydroquinoxalin-2-one derivatives), have been reported as potential HIV reverse transcriptase inhibitors .

Antibiotic Applications

Quinoxaline derivatives are used in the synthesis of drugs like Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, which are currently used as antibiotics .

Antimalarial Activity

Quinoxaline derivatives were first synthesized and tested for antimalarial activity several decades ago .

Safety and Hazards

作用機序

Target of Action

Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives are known for their versatile pharmacological properties, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, implying that they may influence multiple biochemical pathways .

Result of Action

As a quinoxaline derivative, it may exhibit a range of biological activities .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one involves the bromination of 3-methylquinoxalin-2-one followed by reduction of the resulting bromo derivative.", "Starting Materials": [ "3-methylquinoxalin-2-one", "Bromine", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Dissolve 3-methylquinoxalin-2-one in acetic acid and add bromine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 2: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 8-9. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the crude product in ethanol and add palladium on carbon. Hydrogenate the mixture at room temperature and atmospheric pressure for 2-3 hours.", "Step 4: Filter the mixture to remove the catalyst and evaporate the solvent under reduced pressure. Recrystallize the product from ethanol to obtain 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one as a white solid." ] } | |

CAS番号 |

98416-69-4 |

製品名 |

6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one |

分子式 |

C9H7BrN2O |

分子量 |

239.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。